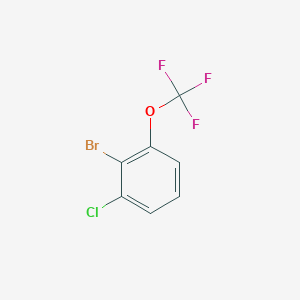

1-溴-2-氯-6-(三氟甲氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

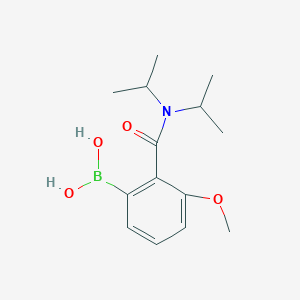

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. Although none of the provided papers specifically address this compound, they do provide insights into the behavior of similar halogenated benzene derivatives and their interactions, which can be extrapolated to understand the properties and reactivity of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves selective halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used for the synthesis of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene, with appropriate precursors and halogenating agents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be influenced by the steric and electronic effects of the substituents. For example, 1-bromo-4-chlorobenzene has been studied using FT-IR and FT-Raman spectroscopy, and theoretical calculations have provided information on its optimized structure and vibrational frequencies . Similarly, the structure of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene would likely be influenced by the electron-withdrawing effects of the trifluoromethoxy group and the steric hindrance caused by the bromine and chlorine atoms.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions, including coupling reactions, substitutions, and eliminations. For example, sodium dithionite can initiate the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes . The presence of a trifluoromethoxy group in 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene could similarly influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are determined by their molecular structure. The presence of halogens and other substituents affects properties such as boiling point, melting point, and solubility. For instance, the crystal structure and packing of bromo- and bromomethyl-substituted benzenes have been analyzed, revealing various types of interactions, such as C–H···Br and C–Br···π, which can influence the compound's physical state and reactivity . These interactions would also be relevant to the analysis of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene.

科学研究应用

有机合成和中间体

1-溴-2-氯-6-(三氟甲氧基)苯是合成复杂有机化合物中的多功能中间体。Schlosser和Castagnetti(2001)展示了它在生成苯基锂中间体中的应用,这些中间体可以转化为各种有机氟化合物。这个过程涉及温度控制的转化,表明该化合物在精确合成途径中的作用。类似地,Wallace等人(2005)利用该化合物的衍生物在制备分子支架中,展示了它在为各种应用创建复杂分子结构中的重要性(Schlosser & Castagnetti, 2001) (Wallace et al., 2005)。

材料科学和化学分析

该化合物的衍生物被应用于材料科学和化学分析。例如,Dmowski等人(2009)描述了使用1-溴-2-氯-6-(三氟甲氧基)苯合成三氟甲基-双(2,4,6-三甲氧基苯基)甲烷,展示了该化合物在创造具有特定化学性质的材料中的潜力。此外,Noland等人(2019)研究了溴和氯取代苯衍生物的晶体结构,这有助于理解由这类化合物制成的材料的分子相互作用和性质(Dmowski et al., 2009) (Noland et al., 2019)。

催化和化学反应

该化合物及其衍生物在催化和促进化学反应中也具有重要意义。Chu等人(2013)使用1-溴-2-氯-6-(三氟甲氧基)苯的衍生物合成了一个二核钯(I)配合物,突显了该化合物在催化中的作用,特别是在从醋酸中生成氢的反应中。这表明了它在能源相关应用和催化中的潜力(Chu et al., 2013)。

作用机制

Target of Action

The primary target of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . It participates in the Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Pharmacokinetics

The compound’s interaction with palladium and boron in the suzuki–miyaura coupling reaction suggests that it may have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the generation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Action Environment

The action of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound’s interaction with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium, and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

未来方向

The future directions of research on “1-Bromo-2-chloro-6-(trifluoromethoxy)benzene” and similar compounds could involve further exploration of the trifluoromethoxylation reaction, which is a significant area of interest due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity . There is also potential for further development and application of trifluoromethoxylation reagents .

属性

IUPAC Name |

2-bromo-1-chloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEOLDWRICALIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

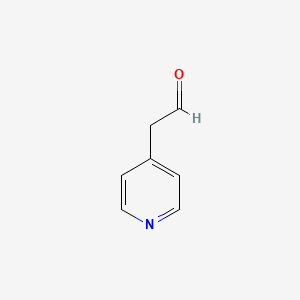

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)